molecular formula C17H20O5S B589897 Firocoxib-d4 CAS No. 1325700-11-5

Firocoxib-d4

Katalognummer B589897
CAS-Nummer: 1325700-11-5
Molekulargewicht: 340.426
InChI-Schlüssel: FULAPETWGIGNMT-CQOLUAMGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Firocoxib-d4, also known as ML 1785713-d4, is the deuterium labeled Firocoxib . Firocoxib (ML 1785713) is a potent, selective, and orally active COX-2 inhibitor with an IC50 of 0.13 μM . It shows 58-fold more selectivity for COX-2 than COX-1 (IC50 of 7.5 μM) . Firocoxib has anti-inflammatory effects .


Molecular Structure Analysis

The molecular weight of Firocoxib-d4 is 340.43 . The molecular formula is C17H16D4O5S . The structure of Firocoxib-d4 is similar to that of Firocoxib, but with deuterium (D) replacing some of the hydrogen atoms .

Wissenschaftliche Forschungsanwendungen

High-Speed HPLC Method Development

  • Use in Analytical Chemistry : Firocoxib is used in developing high-speed stability-indicating reversed-phase high-performance liquid chromatography (HPLC) methods. This involves determining firocoxib and its related substances in bulk drug batches using a fused-core biphenyl column. The method is validated for specificity, linearity, accuracy, precision, and robustness, demonstrating its sensitivity and specificity in analysis (Wang & Rustum, 2022).

Pharmacological Regulation and Pharmacokinetics

  • Pharmacokinetic Parameters in Veterinary Medicine : Firocoxib's pharmacokinetic parameters when administered orally or intravenously in horses have been reviewed. This involves understanding the drug's behavior in the body, particularly its absorption, distribution, metabolism, and excretion, which is crucial for effective pain management in veterinary patients (Rangel-Nava et al., 2019).

Plasma Concentration and Pharmacokinetics

  • Pharmacokinetics in Horses : Studies on the plasma concentrations and pharmacokinetics of different formulations of firocoxib following multiple administrations in horses help establish appropriate withdrawal time guidelines before performance in equine athletes. Such research is vital for ensuring the welfare of performance horses and maintaining the integrity of equine sports (Knych et al., 2014).

Analysis in Clinical Samples

  • Clinical Sample Analysis : A method for the determination of firocoxib in equine plasma using high-performance liquid chromatography has been developed. This analytical technique is crucial for the analysis of clinical samples from pharmacokinetic studies, ensuring accurate and reliable measurement of the drug in biological matrices (Cox & Yarbrough, 2011).

Veterinary Therapeutic Applications

  • Veterinary Medicine : Firocoxib is extensively used in veterinary medicine, especially in the treatment of canine osteoarthritis and as a part of pain management in animals. Research in this area focuses on the efficacy of firocoxib in different formulations and dosages, assessing its impact on animal health and wellbeing (Vijarnsorn et al., 2019).

Comparative Efficacy Studies

  • Comparison with Other NSAIDs : Comparative studies have been conducted to evaluate the efficacy of firocoxib against other non-steroidal anti-inflammatory drugs (NSAIDs), such as phenylbutazone, in managing lameness and pain in horses. These studies are crucial in determining the most effective and safe NSAIDs for use in veterinary medicine (Foreman et al., 2014).

Safety And Hazards

Firocoxib-d4, like Firocoxib, is suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects . It is recommended to obtain, read, and follow all safety instructions before use .

Zukünftige Richtungen

Firocoxib, the non-deuterated version of Firocoxib-d4, is currently approved for veterinary use in dogs and horses . Recently, the U.S. Food and Drug Administration approved the first generic Firocoxib chewable tablets for dogs . This could potentially open up new avenues for the development and approval of generic Firocoxib-d4 medications in the future .

Eigenschaften

CAS-Nummer

1325700-11-5

Produktname

Firocoxib-d4

Molekularformel

C17H20O5S

Molekulargewicht

340.426

IUPAC-Name

5,5-dimethyl-4-(4-methylsulfonylphenyl)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]furan-2-one

InChI

InChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3/i4D2,5D2

InChI-Schlüssel

FULAPETWGIGNMT-CQOLUAMGSA-N

SMILES

CC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C

Synonyme

3-[(Cyclopropyl-d4)methoxy)]-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone;  Equioxx-d4;  Equixx-d4;  Librens-d4;  ML 1785713-d4;  Previcox-d4; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Firocoxib-d4
Reactant of Route 2
Firocoxib-d4
Reactant of Route 3
Firocoxib-d4
Reactant of Route 4
Firocoxib-d4
Reactant of Route 5
Reactant of Route 5
Firocoxib-d4
Reactant of Route 6
Firocoxib-d4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.